molecular formula C13H24N2O4 B2883397 (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate CAS No. 1286207-06-4

(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Cat. No. B2883397
CAS RN: 1286207-06-4
M. Wt: 272.345
InChI Key: HUTUXRCMCMDZPF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine, which is a heterocyclic organic compound used in the synthesis of numerous drugs and pharmaceuticals. The synthesis method of (R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is complex, and it requires specialized equipment and expertise. However, the compound's unique properties make it an essential tool for scientific research.

Scientific Research Applications

Key Intermediate in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. For example, it has been used in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer. The process involves acylation, sulfonation, and substitution steps, with the total yield of the steps being 20.2% (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

Asymmetric Synthesis and Chiral Building Blocks

The compound also serves as a precursor for asymmetric synthesis and the creation of chiral building blocks. For instance, its derivatives have been used in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, showcasing its versatility in generating complex chiral structures (J. Marin, C. Didierjean, A. Aubry, J. Casimir, J. Briand, G. Guichard, 2004).

Catalysis and Kinetic Resolution

It has also been explored in catalytic processes and kinetic resolution strategies. For example, (R)-(+)-N-Methylbenzoguanidine ((R)-NMBG) utilized a tert-butyl ester moiety for achieving high selectivity in the acylative kinetic resolution of racemic β-hydroxy esters, demonstrating the compound's role in enhancing selectivity and efficiency in catalytic reactions (A. Yamada, Kenya Nakata, 2016).

Synthesis of Biologically Active Compounds

Moreover, this chemical has been instrumental in the synthesis of biologically active compounds, such as crizotinib, a treatment for non-small cell lung cancer. This is achieved through multi-step synthesis processes that highlight the compound's role in creating intermediates for complex organic molecules (Dejia Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

properties

IUPAC Name

tert-butyl (3R)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTUXRCMCMDZPF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.